1-(Benzo[h]quinolin-4-yl)ethan-1-one is a chemical compound classified within the quinoline family, known for its diverse biological and pharmacological activities. The compound features a benzo[h]quinoline moiety, which consists of a fused benzene and quinoline ring system, linked to an ethanone group. This unique structure contributes to its potential applications in various scientific research areas, particularly in medicinal chemistry and organic synthesis.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 646058-71-1. It is recognized for its structural characteristics, which include a molecular formula of C15H11NO and a molecular weight of 221.25 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-benzo[h]quinolin-4-ylethanone .
The synthesis of 1-(Benzo[h]quinolin-4-yl)ethanone can be accomplished through various synthetic routes:
Industrial production often employs optimized conditions to enhance yield and purity, utilizing techniques such as continuous flow reactors and automated systems for improved efficiency.
The molecular structure of 1-(Benzo[h]quinolin-4-yl)ethanone can be represented as follows:
The structure features a ketone functional group (ethanone) attached to a complex polycyclic aromatic system, which is crucial for its biological activity .
1-(Benzo[h]quinolin-4-yl)ethanone participates in several chemical reactions:
The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in quinoline derivatives with oxidized functional groups.
Reduction reactions with reagents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group into an alcohol, altering its reactivity and properties.
The specific products formed depend on the reagents and conditions employed during these reactions.
The mechanism of action for 1-(Benzo[h]quinolin-4-yl)ethanone involves its interaction with various molecular targets within biological systems:
1-(Benzo[h]quinolin-4-yl)ethanone is typically characterized by:
Key chemical properties include:
Property | Value |
---|---|
CAS Number | 646058-71-1 |
Molecular Formula | C15H11NO |
Molecular Weight | 221.25 g/mol |
IUPAC Name | 1-benzo[h]quinolin-4-ylethanone |
InChI Key | UYUHKSJRHGFLEZ-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=C2C=CC3=CC=CC=C3C2=NC=C1 |
These properties are essential for understanding the compound's reactivity and potential applications in scientific research .
1-(Benzo[h]quinolin-4-yl)ethanone has several scientific applications:
This compound exemplifies the diverse roles that quinoline derivatives can play in both academic research and industrial applications, highlighting their importance in modern chemistry.
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 55337-75-2